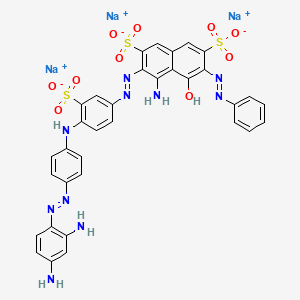
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by multiple azo groups, which are responsible for its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with phenylamine derivatives. The intermediate products undergo further diazotization and coupling with sulphonated naphthalene derivatives to form the final compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality .
化学反应分析
Types of Reactions
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different pH environments. The sulphonate groups enhance the solubility of the compound in aqueous solutions, making it suitable for various applications. The molecular targets include cellular proteins and nucleic acids, where the compound can bind and induce color changes, aiding in visualization and analysis .
相似化合物的比较
Similar Compounds
- Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulphonatonaphthyl)azo)-4’-((4-hydroxyphenyl)azo)-1,1’-biphenyl-2,2’-disulphonate
Uniqueness
This compound stands out due to its multiple azo groups, which provide a broader range of color changes and higher stability compared to similar compounds. Its sulphonate groups also enhance its solubility, making it more versatile for various applications.
属性
CAS 编号 |
72906-15-1 |
|---|---|
分子式 |
C34H25N10Na3O10S3 |
分子量 |
898.8 g/mol |
IUPAC 名称 |
trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N10O10S3.3Na/c35-19-6-12-25(24(36)16-19)42-39-22-9-7-20(8-10-22)38-26-13-11-23(17-27(26)55(46,47)48)41-43-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)37)44-40-21-4-2-1-3-5-21;;;/h1-17,38,45H,35-37H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI 键 |
RSOOZRIHUZKOOE-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


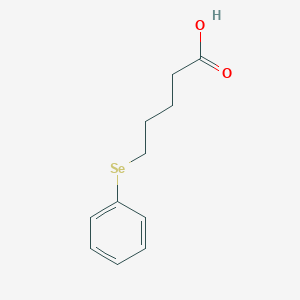

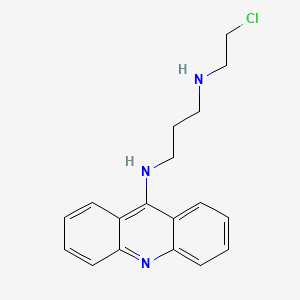

![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
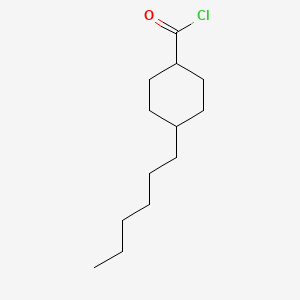
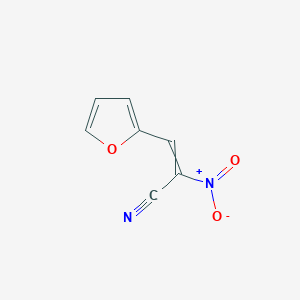
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
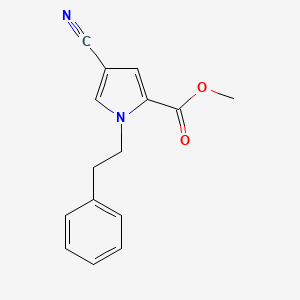
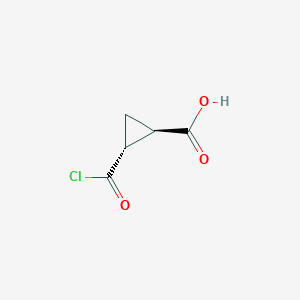
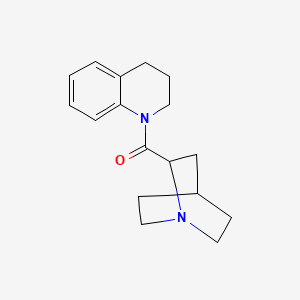
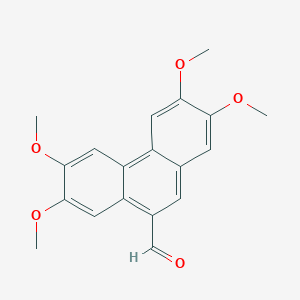
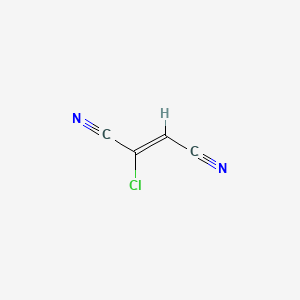
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
